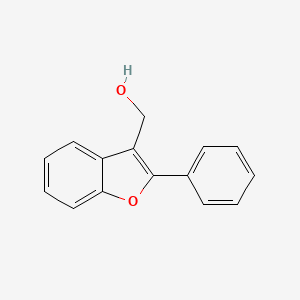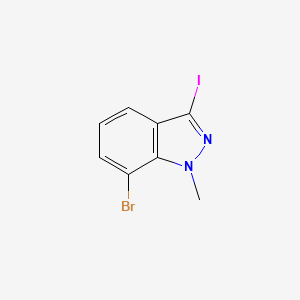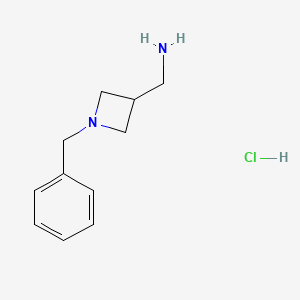
(1-Benzylazetidin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylazetidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylazetidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzylazetidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(1-Benzylazetidin-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Benzylazetidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the specific context and application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
- (1-Benzylazetidin-3-yl)methanamine dihydrochloride
Comparison
Compared to similar compounds, (1-Benzylazetidin-3-yl)methanamine hydrochloride may exhibit unique properties due to differences in its molecular structure. These differences can affect its reactivity, biological activity, and potential applications. For example, the presence of different substituents on the azetidine ring can lead to variations in chemical behavior and interactions with other molecules.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structural features and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and uncover new uses for this intriguing compound.
Propiedades
Fórmula molecular |
C11H17ClN2 |
|---|---|
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
(1-benzylazetidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H |
Clave InChI |
FLHSDEUIMCDGDW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CC=CC=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

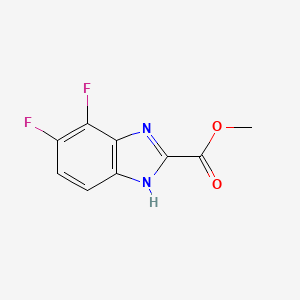
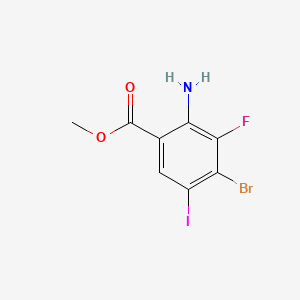
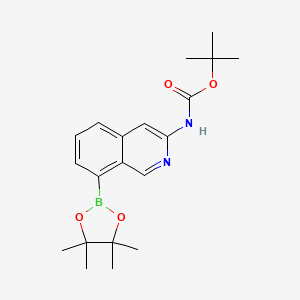
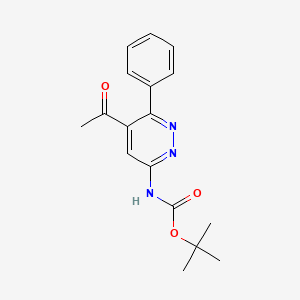
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)
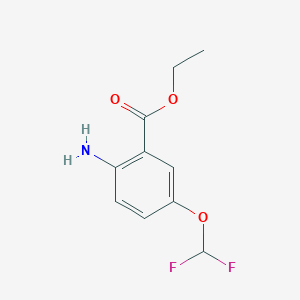

![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
